Undecyl sulfide
Overview
Description
Undecyl sulfide, also known as 1-(Undecylsulfanyl)undecane or Dithis compound, is an organic compound with the molecular formula C22H46S. It is a type of sulfide, which is characterized by the presence of a sulfur atom bonded to two alkyl groups. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecyl sulfide can be synthesized through a thiol-free one-pot method. This method involves the use of benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®. The reaction is carried out under green conditions without the use of any metal catalyst, making it an environmentally friendly approach . The process is highly compatible with a variety of functional groups and delivers a series of sulfides in good yields.
Industrial Production Methods
In industrial settings, this compound can be produced through the reaction of thiolate anions with alkyl halides. This method involves the nucleophilic substitution of the halide by the thiolate anion, resulting in the formation of the sulfide . The reaction is typically carried out in the presence of a base to facilitate the formation of the thiolate anion.
Chemical Reactions Analysis
Types of Reactions
Undecyl sulfide undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: Sulfoxides and sulfones derived from this compound can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The alkyl groups in this compound can undergo substitution reactions with various electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, Oxone®
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, thiolate anions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: this compound
Substitution: Various alkyl-substituted sulfides
Scientific Research Applications
Undecyl sulfide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.
Biology: This compound derivatives are used as fluorescent probes for targeted cancer imaging.
Industry: It is used in the production of materials with specific properties, such as lubricants and surfactants.
Mechanism of Action
The mechanism of action of undecyl sulfide involves its interaction with various molecular targets and pathways. The sulfur atom in this compound can form bonds with other atoms, leading to the formation of new compounds. This reactivity is utilized in various chemical reactions, including oxidation and substitution . The specific pathways and molecular targets depend on the particular application and the conditions under which the compound is used.
Comparison with Similar Compounds
Undecyl sulfide can be compared with other similar compounds, such as:
Methyl sulfide: A simpler sulfide with a shorter alkyl chain.
Ethyl sulfide: Another sulfide with a slightly longer alkyl chain than methyl sulfide.
Propyl sulfide: A sulfide with an even longer alkyl chain than ethyl sulfide.
Uniqueness
This compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain sulfides. This makes it suitable for specific applications where longer alkyl chains are required, such as in the production of surfactants and lubricants .
Properties
IUPAC Name |
1-undecylsulfanylundecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46S/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOYGXODZMRGKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCSCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303468 | |
Record name | Undecyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35599-82-7 | |
Record name | Undecyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158438 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Undecyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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